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molecular formula C11H11FO2S B8348140 2-Ethynyl-1-fluoro-4-(propylsulfonyl)benzene

2-Ethynyl-1-fluoro-4-(propylsulfonyl)benzene

Cat. No. B8348140
M. Wt: 226.27 g/mol
InChI Key: DFBWWNRYGDUJAS-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 3, starting from {[2-Fluoro-5-(propylsulfonyl)phenyl]ethynyl}trimethyl silane (Intermediate 107), the title compound was obtained as a brown liquid after purification by column chromatography (silica) eluting with petroleum ether and ethyl acetate.
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
{[2-Fluoro-5-(propylsulfonyl)phenyl]ethynyl}trimethyl silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 107
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)COC1C=CC(Cl)=CC=1C#C)(C)(C)C.[F:19][C:20]1[CH:25]=[CH:24][C:23]([S:26]([CH2:29][CH2:30][CH3:31])(=[O:28])=[O:27])=[CH:22][C:21]=1[C:32]#[C:33][Si](C)(C)C>>[C:32]([C:21]1[CH:22]=[C:23]([S:26]([CH2:29][CH2:30][CH3:31])(=[O:28])=[O:27])[CH:24]=[CH:25][C:20]=1[F:19])#[CH:33]

Inputs

Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
Step Two
Name
{[2-Fluoro-5-(propylsulfonyl)phenyl]ethynyl}trimethyl silane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)CCC)C#C[Si](C)(C)C
Step Three
Name
Intermediate 107
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)CCC)C#C[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=C(C=CC(=C1)S(=O)(=O)CCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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